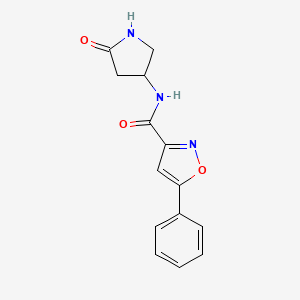

N-(5-oxopyrrolidin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-oxopyrrolidin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c18-13-6-10(8-15-13)16-14(19)11-7-12(20-17-11)9-4-2-1-3-5-9/h1-5,7,10H,6,8H2,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJMXNCHQLIZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxopyrrolidin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups onto the phenyl or oxazole rings .

Scientific Research Applications

N-(5-oxopyrrolidin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism by which N-(5-oxopyrrolidin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Enzyme Inhibition

Compounds containing the 1,2-oxazole-3-carboxamide scaffold often exhibit bioactivity modulated by substituents. For example:

- N-(9H-Purin-6-yl)-5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-Oxazole-3-Carboxamide: This analog demonstrated potent xanthine oxidase inhibition (nanomolar Kᵢ) due to its bulky tetrahydronaphthalenyl group, which enhances hydrophobic interactions with the enzyme’s active site .

Key Insight : The phenyl group at position 5 (common in the target compound and its analogs) contributes to π-π stacking interactions, while the carboxamide-linked substituent dictates target specificity and binding affinity.

Physicochemical and Spectroscopic Properties

- Solubility: Cyclic amides (e.g., 5-oxopyrrolidinyl) generally improve aqueous solubility compared to aromatic substituents (e.g., purine or quinoline), as seen in analogs like 36a–d .

Biological Activity

N-(5-oxopyrrolidin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C17H18N2O3

Molecular Weight: 298.34 g/mol

The compound features an oxazole ring, a pyrrolidinone moiety, and a phenyl group, which contribute to its unique biological properties. The presence of these functional groups allows for diverse interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Oxazole Ring: Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Pyrrolidinone Moiety: Reaction of the oxazole intermediate with a suitable pyrrolidinone derivative.

- Attachment of the Phenyl Group: Coupling of the phenyl group to the oxazole-pyrrolidinone intermediate using palladium-catalyzed cross-coupling reactions.

Anticancer Activity

Recent studies have shown that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For instance, compounds derived from 5-oxopyrrolidine were tested against A549 human lung adenocarcinoma cells, demonstrating structure-dependent anticancer activity. In vitro assays revealed that certain derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity Against A549 Cells

| Compound | Concentration (µM) | Post-Treatment Viability (%) | Comparison to Cisplatin |

|---|---|---|---|

| Compound A | 100 | 66 | Higher |

| Compound B | 100 | 78 | Comparable |

| Compound C | 100 | 86 | Lower |

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. A study indicated that specific derivatives demonstrated selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus .

Table 2: Antimicrobial Activity Against Staphylococcus aureus

| Compound | Minimum Inhibitory Concentration (MIC) | Resistance Profile |

|---|---|---|

| Compound D | 32 µg/mL | Linezolid-resistant |

| Compound E | 16 µg/mL | Tedizolid-resistant |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The compound is believed to modulate enzyme activity through hydrogen bonding and hydrophobic interactions with key residues at binding sites .

Case Studies

-

Case Study on Anticancer Activity:

In a controlled study, several derivatives were tested for their cytotoxic effects on both cancerous (A549) and non-cancerous (HSAEC1-KT) cells. The results indicated that while some derivatives exhibited potent anticancer activity, they also showed varying levels of cytotoxicity towards normal cells, highlighting the importance of structural modifications for selective targeting . -

Case Study on Antimicrobial Efficacy:

Another investigation focused on the antimicrobial properties against Gram-positive bacteria. The study found that certain derivatives maintained their antibacterial efficacy while minimizing toxicity towards human cells . This underscores the potential for developing safer therapeutic agents based on this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(5-oxopyrrolidin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling 5-phenyl-1,2-oxazole-3-carboxylic acid with 3-aminopyrrolidin-2-one derivatives. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or DCC to form an active ester intermediate .

- Amide bond formation : React with 3-aminopyrrolidin-2-one under inert conditions (e.g., N₂ atmosphere) in anhydrous DMF or THF at 0–25°C.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC improves purity (>95%) .

- Critical Factors : Solvent polarity, temperature, and stoichiometry of reactants significantly impact yield. Microwave-assisted synthesis may reduce reaction time .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectral Analysis : Use ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidinone protons at δ 2.5–3.5 ppm; oxazole ring protons at δ 6.5–7.5 ppm) . IR spectroscopy identifies carbonyl stretches (C=O at ~1680 cm⁻¹ for pyrrolidinone and oxazole carboxamide) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI+) validates molecular formula (e.g., C₁₇H₁₆N₃O₃) .

- X-ray Crystallography : For solid-state structure determination, SHELX programs (e.g., SHELXL) refine crystallographic data to resolve bond lengths and angles .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC for hydrolytic cleavage of the oxazole ring or pyrrolidinone lactam .

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C typical for oxazole derivatives). Store at –20°C in anhydrous DMSO or ethanol .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Methodological Answer :

- Substituent Modification : Replace the phenyl group on the oxazole with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects. Compare IC₅₀ values in enzyme inhibition assays .

- Scaffold Hybridization : Fuse the pyrrolidinone moiety with other heterocycles (e.g., indole or pyrazine) to enhance target binding. Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinases) .

Q. What crystallographic strategies resolve ambiguities in molecular conformation during X-ray analysis?

- Methodological Answer :

- Twinned Data Refinement : For crystals with pseudo-merohedral twinning, use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Disorder Modeling : Apply PART/SUMP restraints to resolve positional disorder in flexible pyrrolidinone or phenyl groups .

- Validation Tools : Use PLATON/CHECKCIF to verify geometric parameters against Cambridge Structural Database trends .

Q. How can researchers address conflicting bioassay data regarding target selectivity?

- Methodological Answer :

- Counter-Screening : Test against off-target enzymes (e.g., CYP450 isoforms) to rule out non-specific binding. Use fluorescence polarization assays for high-throughput screening .

- Proteomics Profiling : Combine affinity chromatography with LC-MS/MS to identify interacting proteins in cell lysates .

- Data Normalization : Apply Z-score or B-score normalization to minimize plate-to-plate variability in high-content screening .

Q. What in silico methods predict metabolic pathways and potential toxicity?

- Methodological Answer :

- Metabolism Prediction : Use software like MetaSite to simulate Phase I/II transformations (e.g., CYP3A4-mediated oxidation of pyrrolidinone) .

- Toxicity Profiling : Apply Derek Nexus to assess mutagenicity or hepatotoxicity risks based on structural alerts (e.g., oxazole ring stability) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for similar oxazole carboxamides?

- Methodological Answer :

- Reproducibility Checks : Verify catalyst purity (e.g., EDCl vs. DCC efficiency), solvent dryness, and inert atmosphere integrity .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and identify side reactions (e.g., oxazole ring opening) .

- Cross-Study Comparison : Compare datasets with analogous compounds (e.g., N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide) to identify trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.